molecular formula C25H30N4OS B2606444 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea CAS No. 863018-10-4

1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea

Cat. No.: B2606444
CAS No.: 863018-10-4
M. Wt: 434.6
InChI Key: KEBYHGNSWSGQQM-UHFFFAOYSA-N
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Description

1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea is a complex organic compound that features a combination of piperazine, thiophene, and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Derivative: Starting with 4-phenylpiperazine, the compound is reacted with a suitable alkylating agent to introduce the thiophene group.

    Urea Formation: The intermediate product is then reacted with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the urea group would yield corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine and thiophene groups could play a role in binding to these targets, while the urea group might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylpiperazin-1-yl)-3-(m-tolyl)urea: Lacks the thiophene group.

    1-(1-(4-Phenylpiperazin-1-yl)propan-2-yl)-3-(m-tolyl)urea: Lacks the thiophene group and has a different alkyl chain.

    1-(1-(Thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea: Lacks the piperazine group.

Uniqueness

The presence of both piperazine and thiophene groups in 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea makes it unique compared to similar compounds. This combination of functional groups could confer unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H25N3OS
  • Molecular Weight : 345.49 g/mol
  • LogP : 3.342, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and neuropharmacological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of phenylpiperazine exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Mycobacterium tuberculosis40

Anticancer Activity

In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines. For example, one study reported that a structurally similar compound increased p53 expression and activated caspase-3 in MCF-7 breast cancer cells, suggesting a potential mechanism for anticancer activity .

Neuropharmacological Effects

Compounds containing the phenylpiperazine moiety are known to interact with various neurotransmitter systems. They have been studied for their potential as anxiolytics and antidepressants due to their ability to modulate serotonin and dopamine receptors. For instance, the binding affinity to serotonin receptors has been linked to anxiolytic effects in animal models .

Case Studies

  • Antimicrobial Efficacy Study : A series of experiments were conducted where the compound was tested against standard bacterial strains. The results showed promising antibacterial activity comparable to established antibiotics.
  • Cancer Cell Line Study : The compound was tested on several cancer cell lines, revealing its ability to inhibit cell proliferation and induce apoptosis through caspase activation pathways.
  • Neuropharmacological Assessment : Behavioral assays in rodents indicated that the compound reduced anxiety-like behavior, supporting its potential as a therapeutic agent for anxiety disorders.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4OS/c1-19-8-6-9-21(18-19)27-25(30)26-20(2)24(23-12-7-17-31-23)29-15-13-28(14-16-29)22-10-4-3-5-11-22/h3-12,17-18,20,24H,13-16H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBYHGNSWSGQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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